molecular formula C26H42BF4N2O2P2Rh- B3166155 Pubchem_71310603 CAS No. 908128-78-9

Pubchem_71310603

Cat. No. B3166155
CAS RN: 908128-78-9
M. Wt: 666.3 g/mol
InChI Key: LZDNTTARCYFRIY-ZTCBNWEGSA-N
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Description

Typically, a compound’s description can be found in chemical databases like PubChem . The description usually includes the compound’s molecular formula, molecular weight, and IUPAC name.


Synthesis Analysis

Synthesis analysis often involves retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules . This information can be found in chemical literature or databases.


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like PubChemPy and ChemSpider allow for the retrieval of a compound’s structure and properties.


Chemical Reactions Analysis

Chemical reactions involving the compound can be analyzed using various tools and databases. For example, the SCAN platform provides an interactive chemical reaction path network for analyzing chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., can be found in databases like PubChem and through tools like PubChemPy .

Scientific Research Applications

Virtual Screening and Cheminformatics

PubChem_71310603's significance extends into cheminformatics and virtual screening, areas pivotal for computer-aided drug design. The vast and complex datasets within PubChem, including millions of records of unique chemical structures, provide a fertile ground for developing novel data-mining cheminformatics tools and virtual screening algorithms. These tools are crucial for bioactivity and toxicity predictions, aiding in the identification of potential therapeutic compounds (Xie, 2010).

Database Resources in Chemistry

As a cornerstone in the realm of free chemistry databases, PubChem plays a crucial role alongside other platforms like ChemSpider and ZINC. It offers an indispensable resource for bibliometric analysis, facilitating the dissemination and development of future studies in chemistry. This comprehensive utility underscores PubChem's central role in advancing chemical research and knowledge dissemination (Ghani, 2020).

Knowledge Extraction and Bibliometric Analyses

Enhancing Research Productivity

PubChem_71310603's comprehensive data repository also plays a pivotal role in augmenting research productivity among scientists. By providing access to a wealth of chemical information, PubChem facilitates a more efficient research process, enabling scientists to quickly find relevant chemical data and related studies. This significantly contributes to the acceleration of scientific discovery and innovation in various fields, including pharmaceuticals and materials science (Fox, 1983).

Food Chemistry and Safety

Within the domain of food chemistry, PubChem_71310603's extensive database aids in identifying antioxidant components of foods and the analytical quantification of contaminants. The bibliometric review of Food Chemistry journal's 40-year history highlights the evolving research trends, with PubChem serving as a key resource for exploring topics related to food safety, contaminants, and nutritional analysis. This underscores the database's role in supporting food safety research and ensuring public health (Kamdem et al., 2019).

Mechanism of Action

The mechanism of action of a compound, especially in a biological context, can be complex and is often studied using a variety of biochemical techniques. Information can be found in databases like DrugBank .

Safety and Hazards

Safety and hazard information can be found in material safety data sheets and databases like PubChem .

Future Directions

Future directions often involve reading recent literature and identifying trends and gaps in the current research .

properties

IUPAC Name

4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2P2.C8H12.BF4.Rh/c1-11-7-8-12(2)23(11)15-16(24-13(3)9-10-14(24)4)18(22)20(6)19(5)17(15)21;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,7-10H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDNTTARCYFRIY-ZTCBNWEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(N(C2=O)C)C)P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42BF4N2O2P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746258
Record name 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

CAS RN

908128-78-9
Record name 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4,5-Bis[(2R,5R)-2,5-dimethylphospholanyl](1,2-dimethyl-1,2-dihydropyridazine-3,6-dione)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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